molecular formula C10H16F2N4 B10904844 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine

Cat. No.: B10904844
M. Wt: 230.26 g/mol
InChI Key: FEEQZWVEGHSPJM-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine is a synthetic organic compound. Let’s break down its name:

    1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}: This part of the name describes the substituents attached to the piperidine ring.

    Piperidin-4-amine: Refers to the core structure, which is a piperidine ring with an amino group (NH₂) at position 4.

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine likely undergoes various chemical reactions. Some possibilities include:

    Oxidation: It could be oxidized under appropriate conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: The amino group could participate in substitution reactions. Common reagents and conditions would depend on the specific reaction type. Major products would vary accordingly.

Scientific Research Applications

    Medicine: It might serve as a building block for drug development due to its unique structure.

    Chemistry: Researchers could explore its reactivity and use it as a precursor in organic synthesis.

    Biology: Investigating its interactions with biological targets could reveal valuable insights.

    Industry: If scalable synthesis methods exist, it could find applications in industry.

Mechanism of Action

Unfortunately, I don’t have specific information on its mechanism of action. Further research would be needed to understand how it exerts its effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare novel structures to existing ones. You might explore related piperidine derivatives or compounds with similar functional groups.

Properties

Molecular Formula

C10H16F2N4

Molecular Weight

230.26 g/mol

IUPAC Name

1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine

InChI

InChI=1S/C10H16F2N4/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15/h1,4,8,10H,2-3,5-7,13H2

InChI Key

FEEQZWVEGHSPJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=NN2C(F)F

Origin of Product

United States

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